molecular formula C19H19FN2O2S B2360504 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile CAS No. 1025124-23-5

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile

Cat. No.: B2360504
CAS No.: 1025124-23-5
M. Wt: 358.43
InChI Key: VNJAOPXLXQAKJI-QGOAFFKASA-N
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Description

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is an organic compound that features a sulfonyl group, a nitrile group, and an amino group attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 4-(Tert-butyl)benzenesulfonyl chloride and 4-fluoroaniline.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Materials Science: It may contribute to the electronic or optical properties of materials through its structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methylphenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile
  • 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-chlorophenyl)amino)prop-2-enenitrile

Uniqueness

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is unique due to the presence of both the tert-butyl and fluorophenyl groups, which can impart distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(E)-2-(4-tert-butylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-19(2,3)14-4-10-17(11-5-14)25(23,24)18(12-21)13-22-16-8-6-15(20)7-9-16/h4-11,13,22H,1-3H3/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJAOPXLXQAKJI-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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